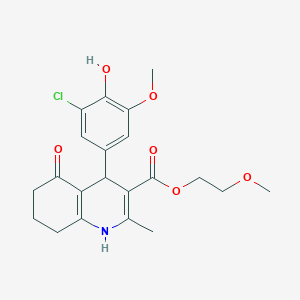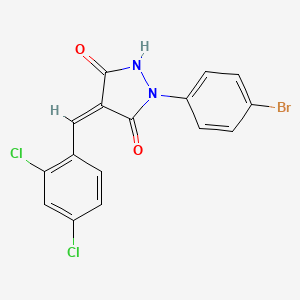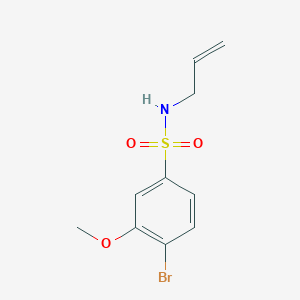![molecular formula C11H13ClN2O2 B5067092 N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide](/img/structure/B5067092.png)
N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide, commonly known as CMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMA is a member of the amide family and is a white crystalline powder. It has a molecular formula of C11H16ClN3O and a molecular weight of 241.72 g/mol.
Mécanisme D'action
The exact mechanism of action of CMA is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. CMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
CMA has been shown to have a variety of biochemical and physiological effects in the body. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. CMA has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
CMA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a wide range of biological activities, which makes it useful for studying various physiological and biochemical processes.
One limitation of CMA is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design new experiments. Additionally, CMA can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CMA. One area of interest is the development of CMA-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of CMA's potential as an antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of CMA and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CMA in various areas of scientific research.
Méthodes De Synthèse
CMA can be synthesized through a variety of methods, including the reaction of 4-chlorophenethylamine with N,N-dimethylethylenediamine in the presence of a base. The reaction yields CMA as a white crystalline powder. The purity of the compound can be increased through recrystallization and other purification methods.
Applications De Recherche Scientifique
CMA has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological and pharmacological activities, including antitumor, antiviral, and antibacterial effects. CMA has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-13-10(15)11(16)14-7-6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRLDUBQIORQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-methylethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methoxymethyl)piperidine](/img/structure/B5067010.png)
![ethyl 2-{2-[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]ethyl}-1,3-thiazole-4-carboxylate](/img/structure/B5067019.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5067023.png)
![4-[3-(2-iodo-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5067025.png)

![2-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5067029.png)
![methyl 4-{4-[3-bromo-4-(dimethylamino)benzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B5067031.png)
![3-(2,5-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5067050.png)
![4-bromo-2-{[4-(2-fluorobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5067054.png)


![2-{4-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5067063.png)

![diethyl 5-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5067083.png)